molecular formula C20H30N2O3 B7178299 N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide

Cat. No.: B7178299
M. Wt: 346.5 g/mol
InChI Key: KSYKMRJVMIYJOC-UHFFFAOYSA-N
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Description

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide is a complex organic compound featuring a piperidine ring substituted with a hydroxy-phenylethyl group and an oxane carboxamide moiety

Properties

IUPAC Name

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c23-19(17-4-2-1-3-5-17)15-22-10-6-16(7-11-22)14-21-20(24)18-8-12-25-13-9-18/h1-5,16,18-19,23H,6-15H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYKMRJVMIYJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2CCOCC2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Hydroxy-Phenylethyl Group: The hydroxy-phenylethyl group is introduced via a substitution reaction, often using a phenylethyl halide and a base.

    Attachment of Oxane Carboxamide Moiety: The final step involves the coupling of the oxane carboxamide group to the substituted piperidine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the oxane carboxamide moiety can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy-phenylethyl group may facilitate binding to these targets, while the piperidine ring and oxane carboxamide moiety contribute to the overall stability and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide

Uniqueness

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]oxane-4-carboxamide is unique due to the presence of the hydroxy-phenylethyl group, which may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds. Additionally, the oxane carboxamide moiety provides distinct chemical properties that can influence the compound’s reactivity and stability.

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